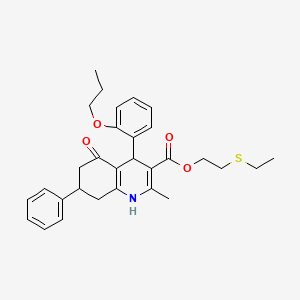

![molecular formula C23H13Br2N3O3 B11678094 6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11678094.png)

6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique structure combining brominated chromene, imidazopyridine, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Bromination: The initial step involves the bromination of a chromene derivative to introduce bromine atoms at the 6 and 8 positions.

Formation of Imidazopyridine: The imidazopyridine moiety is synthesized separately through a series of reactions involving pyridine and imidazole derivatives.

Coupling Reaction: The final step involves coupling the brominated chromene with the imidazopyridine and phenyl groups under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

化学反応の分析

反応の種類

6,8-ジブロモ-N-(3-{イミダゾ[1,2-a]ピリジン-2-イル}フェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は特定の条件下で酸化されて、酸化誘導体を形成することができます。

還元: 還元反応は、臭素原子または他の官能基を変更するために実行できます。

置換: 臭素原子は、求核置換反応によって他の基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: アミンやチオールなどの求核剤は、置換反応に使用できます。

主な生成物

これらの反応から形成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、置換反応によって臭素原子の代わりにさまざまな官能基が導入される可能性があります。

4. 科学研究への応用

6,8-ジブロモ-N-(3-{イミダゾ[1,2-a]ピリジン-2-イル}フェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、いくつかの科学研究への応用があります。

医薬品化学: この化合物は、抗結核剤としての可能性やその他の治療用途について研究されています.

生物学的研究: 生物学的標的および経路との相互作用を理解するための研究に使用されています。

産業用途: この化合物のユニークな構造は、新しい材料や化学プロセスを開発するための候補となっています。

科学的研究の応用

6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-tuberculosis agent and other therapeutic applications.

Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.

作用機序

6,8-ジブロモ-N-(3-{イミダゾ[1,2-a]ピリジン-2-イル}フェニル)-2-オキソ-2H-クロメン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。イミダゾピリジン部分は、酵素や受容体と相互作用することが知られており、それらの活性を阻害する可能性があります。臭素化クロメン構造も、細胞成分と相互作用し、正常な細胞機能を阻害することによって、生物学的効果に寄与している可能性があります。

類似化合物との比較

類似化合物

イミダゾ[1,2-a]ピリジン誘導体: これらの化合物は、イミダゾピリジン部分を共有し、類似の生物活性を持っています.

臭素化クロメン:

ユニークさ

6,8-ジブロモ-N-(3-{イミダゾ[1,2-a]ピリジン-2-イル}フェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、臭素化クロメン、イミダゾピリジン、フェニル基を組み合わせているため、ユニークです。このユニークな構造は、他の化合物とは異なる一連の化学的および生物学的特性を提供します。

特性

分子式 |

C23H13Br2N3O3 |

|---|---|

分子量 |

539.2 g/mol |

IUPAC名 |

6,8-dibromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C23H13Br2N3O3/c24-15-8-14-10-17(23(30)31-21(14)18(25)11-15)22(29)26-16-5-3-4-13(9-16)19-12-28-7-2-1-6-20(28)27-19/h1-12H,(H,26,29) |

InChIキー |

LCNZPCWUXPZYAM-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC(=CC(=C5OC4=O)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-4-{[4-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B11678020.png)

![3-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11678022.png)

![2-[(E)-(diphenylhydrazinylidene)methyl]-1-benzothiophen-3-yl hexanoate](/img/structure/B11678028.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11678036.png)

![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678037.png)

![3-chloro-5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678046.png)

![ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11678060.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11678067.png)

![4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11678069.png)

![{2,6-dichloro-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11678070.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11678089.png)

![5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678097.png)